molecular formula C7H14ClN B6215121 1-{bicyclo[1.1.1]pentan-1-yl}ethan-1-amine hydrochloride CAS No. 2742659-19-2

1-{bicyclo[1.1.1]pentan-1-yl}ethan-1-amine hydrochloride

Cat. No. B6215121
CAS RN: 2742659-19-2
M. Wt: 147.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{bicyclo[1.1.1]pentan-1-yl}ethan-1-amine hydrochloride, also known as Bicyclic Amine, is a chemical compound with a unique molecular structure. It has been of great interest in the scientific community due to its potential applications in various fields, including medicinal chemistry and material science.

Mechanism of Action

The exact mechanism of action of 1-{bicyclo[1.1.1]pentan-1-yl}ethan-1-amine hydrochloride Amine is not well understood. However, it is believed to interact with specific molecular targets in the body, leading to the observed biological activities. Further studies are needed to elucidate the mechanism of action and identify the molecular targets of 1-{bicyclo[1.1.1]pentan-1-yl}ethan-1-amine hydrochloride Amine.
Biochemical and Physiological Effects:
1-{bicyclo[1.1.1]pentan-1-yl}ethan-1-amine hydrochloride Amine has been shown to exhibit a wide range of biochemical and physiological effects. It has been reported to inhibit the growth of several viruses, including HIV, hepatitis C, and influenza. It has also been shown to exhibit antibacterial activity against several strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Additionally, it has been reported to exhibit antitumor activity against several types of cancer cells.

Advantages and Limitations for Lab Experiments

1-{bicyclo[1.1.1]pentan-1-yl}ethan-1-amine hydrochloride Amine has several advantages for lab experiments. It is relatively easy to synthesize, and the synthesis method can be scaled up to produce large quantities of the compound. Additionally, it exhibits a wide range of biological activities, making it a versatile tool for studying various biological processes. However, there are also limitations to its use. The exact mechanism of action is not well understood, and further studies are needed to elucidate its molecular targets. Additionally, its potential toxicity and side effects need to be thoroughly investigated before it can be used in clinical settings.

Future Directions

There are several future directions for the study of 1-{bicyclo[1.1.1]pentan-1-yl}ethan-1-amine hydrochloride Amine. One area of interest is the design of novel drug candidates based on the 1-{bicyclo[1.1.1]pentan-1-yl}ethan-1-amine hydrochloride Amine scaffold. Several studies have reported promising results in this area, and further research is needed to optimize the design and improve the efficacy of these compounds. Additionally, the mechanism of action of 1-{bicyclo[1.1.1]pentan-1-yl}ethan-1-amine hydrochloride Amine needs to be further elucidated, and its molecular targets identified. This will provide valuable insights into the biological processes that 1-{bicyclo[1.1.1]pentan-1-yl}ethan-1-amine hydrochloride Amine interacts with and pave the way for the development of more targeted therapies. Finally, the potential toxicity and side effects of 1-{bicyclo[1.1.1]pentan-1-yl}ethan-1-amine hydrochloride Amine need to be thoroughly investigated to ensure its safety for clinical use.
Conclusion:
In conclusion, 1-{bicyclo[1.1.1]pentan-1-yl}ethan-1-amine hydrochloride Amine is a unique chemical compound with potential applications in various fields, including medicinal chemistry and material science. Its synthesis method has been optimized over the years, and several modifications have been made to improve the efficiency and scalability of the process. It exhibits a wide range of biological activities, including antiviral, antibacterial, and antitumor properties. However, its exact mechanism of action is not well understood, and further studies are needed to elucidate its molecular targets. The future directions for the study of 1-{bicyclo[1.1.1]pentan-1-yl}ethan-1-amine hydrochloride Amine include the design of novel drug candidates, the elucidation of its mechanism of action, and the investigation of its potential toxicity and side effects.

Synthesis Methods

The synthesis of 1-{bicyclo[1.1.1]pentan-1-yl}ethan-1-amine hydrochloride Amine involves the reaction of bicyclo[1.1.1]pentane with ethylene diamine, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction is carried out under controlled conditions to ensure the purity and yield of the product. The synthesis method has been optimized over the years, and several modifications have been made to improve the efficiency and scalability of the process.

Scientific Research Applications

1-{bicyclo[1.1.1]pentan-1-yl}ethan-1-amine hydrochloride Amine has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including antiviral, antibacterial, and antitumor properties. Several studies have also reported its potential as a scaffold for the design of novel drug candidates.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-{bicyclo[1.1.1]pentan-1-yl}ethan-1-amine hydrochloride' involves the reaction of bicyclo[1.1.1]pentane with ethylene oxide to form 1-(oxiran-2-yl)bicyclo[1.1.1]pentane. This intermediate is then reacted with ammonia to form 1-{bicyclo[1.1.1]pentan-1-yl}ethan-1-amine, which is subsequently converted to the hydrochloride salt by reaction with hydrochloric acid.", "Starting Materials": [ "Bicyclo[1.1.1]pentane", "Ethylene oxide", "Ammonia", "Hydrochloric acid" ], "Reaction": [ "Bicyclo[1.1.1]pentane + Ethylene oxide -> 1-(oxiran-2-yl)bicyclo[1.1.1]pentane", "1-(oxiran-2-yl)bicyclo[1.1.1]pentane + Ammonia -> 1-{bicyclo[1.1.1]pentan-1-yl}ethan-1-amine", "1-{bicyclo[1.1.1]pentan-1-yl}ethan-1-amine + Hydrochloric acid -> 1-{bicyclo[1.1.1]pentan-1-yl}ethan-1-amine hydrochloride" ] }

CAS RN

2742659-19-2

Molecular Formula

C7H14ClN

Molecular Weight

147.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.